(R)-5-Hydroxymethyl Tolterodine Formate

overactive bladder urinary incontinence muscarinic receptor antagonist

OAB researchers relying on tolterodine face data variability from CYP2D6-dependent activation. (R)-5-Hydroxymethyl Tolterodine Formate delivers the active moiety directly, eliminating this pharmacokinetic confound. • Direct mAChR antagonist (Ki 2.0-2.9 nM, M1-M5); no CYP2D6 required • Bladder-selective in vivo: ID50 ratio 2.7 vs. salivation in feline models • Key chiral intermediate for fesoterodine fumarate (Toviaz) synthesis • ≥98% purity; certified reference standard for LC-MS/MS method validation

Molecular Formula C23H33NO4
Molecular Weight 387.52
CAS No. 380636-49-7
Cat. No. B586286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Hydroxymethyl Tolterodine Formate
CAS380636-49-7
Synonyms(R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol Formate; 
Molecular FormulaC23H33NO4
Molecular Weight387.52
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O
InChIInChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1
InChIKeyYXSFRJSZLSBBRR-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Hydroxymethyl Tolterodine Formate: Active Metabolite & Intermediate


(R)-5-Hydroxymethyl Tolterodine Formate (CAS 380636-49-7) is the formate salt of the (R)-enantiomer of 5-hydroxymethyl tolterodine, the major pharmacologically active metabolite of the muscarinic acetylcholine receptor (mAChR) antagonists tolterodine and fesoterodine [1]. It is formed via CYP2D6-mediated metabolism of tolterodine [2] and is utilized as a key intermediate in the synthesis of fesoterodine fumarate (Toviaz) [3]. This compound exhibits potent antimuscarinic activity with a functional bladder selectivity profile distinct from its parent and other antimuscarinic agents, making it a critical tool for overactive bladder research and a valuable reference standard in pharmaceutical development.

(R)-5-Hydroxymethyl Tolterodine Formate: Why Substitutes Are Inadequate


Generic substitution with tolterodine or the racemic mixture of 5-hydroxymethyl tolterodine is not equivalent to using (R)-5-hydroxymethyl tolterodine formate due to critical differences in metabolic dependence, enantiomeric activity, and synthetic utility. Tolterodine's activation is contingent upon CYP2D6-mediated metabolism, a pathway subject to significant inter-individual genetic variability, with the active 5-HMT metabolite being undetectable in CYP2D6 poor metabolizers [1]. In contrast, (R)-5-hydroxymethyl tolterodine bypasses this variable metabolic step, offering direct and predictable antimuscarinic activity. Furthermore, the racemic mixture (Rac)-5-HMT contains both (R)- and (S)-enantiomers, whereas pharmacological activity resides primarily with the (R)-enantiomer [2]. For chemical synthesis, the (R)-enantiomer is the specific key intermediate required for the production of fesoterodine, a prodrug of 5-HMT, making the racemic form unsuitable for this purpose [3].

(R)-5-Hydroxymethyl Tolterodine Formate: Comparative Evidence


Bladder Selectivity vs. Tolterodine

In the anesthetized cat, PNU-200577 (the active moiety of the formate salt) exhibited significantly greater functional selectivity for the urinary bladder over salivary glands compared to the parent drug tolterodine and other antimuscarinic agents [1]. This was quantified by comparing the ID50 for inhibition of acetylcholine-induced bladder contraction (15 nmol/kg) versus the ID50 for inhibition of electrically induced salivation (40 nmol/kg), yielding a bladder/salivary gland selectivity ratio of 2.7 (P < 0.01). In contrast, tolterodine showed a selectivity ratio of 1.5, oxybutynin 1.0, and terodiline 0.6 in the same model, demonstrating that PNU-200577 has a superior separation between desired bladder effects and dose-limiting salivary effects.

overactive bladder urinary incontinence muscarinic receptor antagonist bladder selectivity

Antimuscarinic Potency vs. Tolterodine

In functional studies using guinea-pig isolated urinary bladder strips, PNU-200577 produced competitive, concentration-dependent inhibition of carbachol-induced contractions with a dissociation constant (KB) of 0.84 nM and a pA2 value of 9.14 [1]. This potency is comparable to that reported for tolterodine, confirming that the active metabolite retains full antimuscarinic efficacy. Radioligand binding studies in CHO cells expressing human muscarinic M1-M5 receptors further demonstrated that PNU-200577 has Kis ranging from 2.0 to 2.9 nM across all subtypes, with no significant subtype selectivity [1].

muscarinic receptor binding competitive antagonism isolated bladder strips

CYP2D6-Independent Activity vs. Tolterodine

A clinical pharmacology study demonstrated that the formation of 5-hydroxymethyl tolterodine is entirely dependent on CYP2D6 activity, with the metabolite being undetectable in the serum of CYP2D6 poor metabolizers following tolterodine administration [1]. Among extensive metabolizers, the terminal half-life of 5-HMT was 2.9 ± 0.4 hours, slightly longer than the parent tolterodine (2.3 ± 0.6 hours). The systemic clearance of tolterodine differed by nearly 5-fold between poor metabolizers (9.0 ± 2.1 L/hr) and extensive metabolizers (44 ± 13 L/hr).

pharmacogenomics CYP2D6 polymorphism drug metabolism precision medicine

Key Intermediate for Fesoterodine

Fesoterodine, a prodrug of 5-HMT marketed as Toviaz, differs from 5-HMT by an isobutyryl ester at the 2-position hydroxyl group [1]. The synthesis of fesoterodine requires the enantiomerically pure (R)-5-hydroxymethyl tolterodine as a key intermediate [2]. Racemic 5-HMT is not suitable for this purpose due to the need for stereochemical purity in the final pharmaceutical product. Recent synthetic advances have improved the route to this chiral intermediate, employing an organic solvent-free rhodium-catalyzed asymmetric 1,4-addition to achieve the desired stereochemistry [2].

pharmaceutical synthesis asymmetric synthesis prodrug development Toviaz

(R)-5-Hydroxymethyl Tolterodine Formate: Applications


Overactive Bladder In Vivo Studies

Use (R)-5-hydroxymethyl tolterodine formate in rodent or feline models of overactive bladder to achieve direct, predictable antimuscarinic effects without the confounding variable of CYP2D6-dependent metabolic activation. This ensures that observed pharmacodynamic effects are solely attributable to the active moiety, simplifying data interpretation and improving reproducibility. The demonstrated bladder selectivity (ID50 ratio of 2.7 vs. salivation) makes it particularly suitable for studies focused on therapeutic index optimization [1].

Bioanalytical Reference Standard

Employ (R)-5-hydroxymethyl tolterodine formate as a certified reference standard for the development and validation of LC-MS/MS or GC-MS methods for the quantitation of 5-HMT in biological matrices. Its defined purity (typically ≥98%) and stable formate salt form make it an ideal calibrator for pharmacokinetic and therapeutic drug monitoring studies of tolterodine and fesoterodine .

Fesoterodine Synthetic Intermediate

Utilize (R)-5-hydroxymethyl tolterodine formate as the key chiral intermediate in the synthesis of fesoterodine fumarate, the active pharmaceutical ingredient in Toviaz. The (R)-enantiomer is essential for producing the enantiomerically pure prodrug, and its availability in high purity supports process development, scale-up, and the manufacturing of generic versions of fesoterodine [2].

In Vitro Muscarinic Receptor Profiling

Use (R)-5-hydroxymethyl tolterodine formate as a non-selective mAChR antagonist control in binding and functional assays using cell lines expressing individual human muscarinic receptor subtypes (M1-M5). Its known Ki values (2.0-2.9 nM) and lack of subtype selectivity make it a valuable comparator for evaluating novel subtype-selective ligands [3].

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